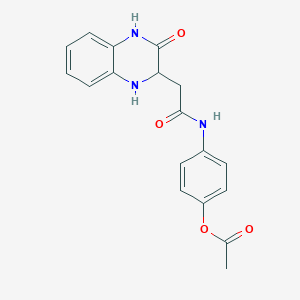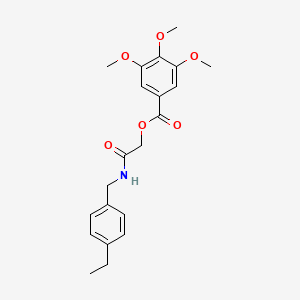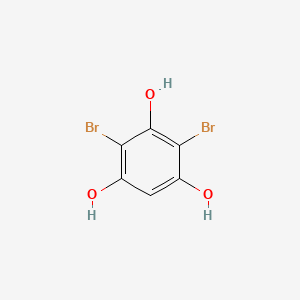![molecular formula C12H16F3N5 B2424993 3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine CAS No. 1006340-97-1](/img/structure/B2424993.png)
3-(1'-Ethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine is a chemical compound with the molecular formula C12H16F3N5 and a molecular weight of 287.28 g/mol This compound is known for its unique structure, which includes a trifluoromethyl group and a bipyrazole moiety
Méthodes De Préparation
The synthesis of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine involves several steps. One common synthetic route includes the following steps:
Formation of the bipyrazole core: This can be achieved by reacting appropriate hydrazine derivatives with suitable electrophiles under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propan-1-amine side chain: This can be done through nucleophilic substitution reactions, where the bipyrazole core is reacted with a suitable alkylating agent.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a drug candidate due to its unique structure and biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine involves its interaction with specific molecular targets. It is known to act as an inhibitor of certain enzymes and receptors, which can lead to various biological effects . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, making it a potent compound for therapeutic applications .
Comparaison Avec Des Composés Similaires
3-[1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine can be compared with other similar compounds, such as:
3-(1’-Methyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl)propan-1-amine: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
3-(1’-Ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl)butan-1-amine: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of 3-[1’-ethyl-5-(trifluoromethyl)-1’H,2H-3,4’-bipyrazol-2-yl]propan-1-amine lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propriétés
IUPAC Name |
3-[5-(1-ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-8H,2-5,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLJRWMXIIOGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(2-fluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2424913.png)


![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)

![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
![N-(3,4-dichlorophenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2424923.png)



![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2424928.png)


